molecular formula C15H20N2O2 B028963 (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS No. 96605-66-2

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Cat. No. B028963
CAS RN: 96605-66-2
M. Wt: 260.33 g/mol
InChI Key: UXWJJVRASIHSQS-MDZDMXLPSA-N
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Patent
US07772394B2

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 35° C.-40° C
CUSTOM
Type
CUSTOM
Details
quenched in 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum tray dryer at 35° C. for 6 hrs
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 35° C.-40° C
CUSTOM
Type
CUSTOM
Details
quenched in 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum tray dryer at 35° C. for 6 hrs
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07772394B2

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 35° C.-40° C
CUSTOM
Type
CUSTOM
Details
quenched in 300 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get oil, which
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum tray dryer at 35° C. for 6 hrs
Duration
6 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.